molecular formula C10H17NO B2767569 8-Methyl-2-azaspiro[4.5]decan-3-one CAS No. 1217862-78-6

8-Methyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B2767569
CAS No.: 1217862-78-6
M. Wt: 167.252
InChI Key: MTJORIHKWFSACL-UHFFFAOYSA-N
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Description

8-Methyl-2-azaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Scientific Research Applications

8-Methyl-2-azaspiro[4.5]decan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-2-azaspiro[4.5]decan-3-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of 8-Methyl-2-azaspiro[4As research progresses, it is expected that more information about how this compound interacts with its targets will become available .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methyl-2-azaspiro[4It has been suggested that this compound may have potential for the production of important biologically active compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of a compound, and further research is needed to fully understand these aspects of this compound .

Result of Action

The molecular and cellular effects of 8-Methyl-2-azaspiro[4As research progresses, it is expected that more information about the effects of this compound will become available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of a suitable amine and ketone precursor . The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Comparison with Similar Compounds

8-Methyl-2-azaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds, such as:

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

IUPAC Name

8-methyl-2-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJORIHKWFSACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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